molecular formula C11H18O2 B12654437 Octahydropentalenyl propionate CAS No. 93964-80-8

Octahydropentalenyl propionate

Katalognummer: B12654437
CAS-Nummer: 93964-80-8
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: BTWFKGTZSZVEEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydropentalenyl propionate is a chemical compound with the molecular formula C11H18O2. It is characterized by its unique structure, which includes two five-membered rings and one eight-membered ring, along with an ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalenyl propionate typically involves the esterification of octahydropentalenyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Octahydropentalenyl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Octahydropentalenyl propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of octahydropentalenyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propionic acid, which can then participate in various metabolic pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopentyl propionate
  • Cyclohexyl propionate
  • Decahydronaphthalenyl propionate

Uniqueness

Octahydropentalenyl propionate is unique due to its combination of two five-membered rings and one eight-membered ring, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

93964-80-8

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl propanoate

InChI

InChI=1S/C11H18O2/c1-2-11(12)13-10-7-6-8-4-3-5-9(8)10/h8-10H,2-7H2,1H3

InChI-Schlüssel

BTWFKGTZSZVEEX-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1CCC2C1CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.